3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
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Overview
Description
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes .
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its pharmacological properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine include:
- 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
- 2-(5-Methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea
These compounds share the thiophene ring but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the thiophene and thiadiazole rings, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H7N3S2 |
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Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
BQWKKLSJRZRHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)N |
Origin of Product |
United States |
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